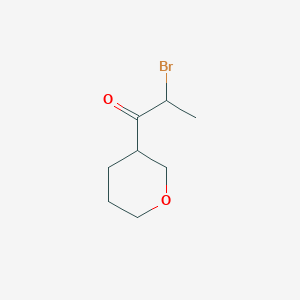
2-Bromo-1-(oxan-3-yl)propan-1-one
Übersicht
Beschreibung
2-Bromo-1-(oxan-3-yl)propan-1-one is a chemical compound with the CAS Number: 1187468-63-8 . It has a molecular weight of 221.09 and its IUPAC name is 2-bromo-1-(tetrahydro-2H-pyran-3-yl)propan-1-one .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(oxan-3-yl)propan-1-one is 1S/C8H13BrO2/c1-6(9)8(10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Wissenschaftliche Forschungsanwendungen
Domino Reactions in Organic Synthesis
2-Bromo-1-(oxan-3-yl)propan-1-one, or related compounds, have been used in domino reactions under palladium catalysis. This includes the formation of enamines and indoles through a series of reaction steps, such as concerted Pd insertion, intramolecular carbopalladation, and Buchwald-Hartwig coupling (Masters, Wallesch, & Bräse, 2011).
Synthesis of Oxyallyl Carbocations
The compound has been involved in the synthesis of oxyallyl carbocations, reacting with furan to produce various products, including 2-aryl-8-oxabicyclo[3.2.1]oct-6-en-3-ones and 3-aryl-propanoic acid esters (Mann, Wilde, & Finch, 1987).
Gold-Catalyzed Synthesis
The compound's derivatives are used in gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes, exhibiting high diastereoselectivity and selective 1,2-acyloxy migration (Wang, Lu, & Zhang, 2010).
Palladium-Catalyzed Synthesis
In another study, 2-bromobenzaldehydes (closely related to the compound ) were used with arylhydrazines in palladium-catalyzed reactions to yield 1-aryl-1H-indazoles, showcasing the utility of brominated compounds in organic synthesis (Cho et al., 2004).
Atom-Transfer Free Radical Additions
The compound’s structure is also relevant in Lewis acid-promoted atom-transfer free radical additions. Such reactions have been studied using α-bromo oxazolidinone imides, demonstrating the significance of brominated compounds in radical chemistry (Mero & Porter, 1999).
Eigenschaften
IUPAC Name |
2-bromo-1-(oxan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-6(9)8(10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXSAVAQCTULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCCOC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236853 | |
| Record name | 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(oxan-3-yl)propan-1-one | |
CAS RN |
1187468-63-8 | |
| Record name | 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187468-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1650512.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B1650514.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxamide](/img/structure/B1650516.png)
![3-[3-ethyl-5-(4-fluorophenoxy)-1-phenyl-1H-pyrazol-4-yl]-N~1~-isopropyl-N~1~-methylpropanamide](/img/structure/B1650517.png)
![2-({3-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1650520.png)
![N-(3-propylsulfanylpropyl)-4-(triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B1650522.png)
![N-1,3-benzodioxol-5-yl-4-(4-fluorophenyl)-9-methyl-7,8,9,10-tetrahydro-4H-pyrido[4',3':4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1650523.png)
![7-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B1650524.png)
![1-[2-oxo-2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-6-(pyrrolidin-1-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B1650525.png)
![2-[2,4-dioxo-3-{4-[2-oxo-2-(propylamino)ethyl]phenyl}-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B1650527.png)
![1-benzyl-5-[(dimethylamino)sulfonyl]-N-(3-methoxybenzyl)-1H-indole-2-carboxamide](/img/structure/B1650531.png)
![N-mesityl-2-{[5-oxo-4-(tetrahydrofuran-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B1650532.png)
![N~2~-{[5-(2-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-N~2~-(cyclopropylmethyl)-2-thiophenecarboxamide](/img/structure/B1650533.png)